N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
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Overview
Description
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a 2-chlorophenyl group, a tetrazole ring, and a methylamine group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a 2-chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization to form the furan ring. The next step involves the introduction of the tetrazole ring, which can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. Finally, the methylamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2-bromophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(2-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
Uniqueness
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential for specific applications, such as targeted drug design or material science.
Properties
Molecular Formula |
C13H12ClN5O |
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Molecular Weight |
289.72g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C13H12ClN5O/c1-19-13(16-17-18-19)15-8-9-6-7-12(20-9)10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16,18) |
InChI Key |
FWANCEFXNTXLEC-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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